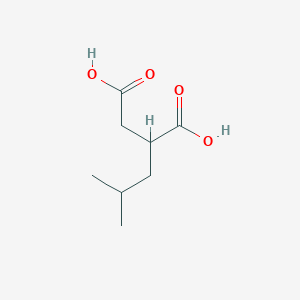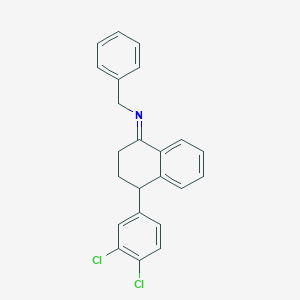
3,5-Difluorobenzene-1,2-diol
Overview
Description
3,5-Difluorobenzene-1,2-diol, also known as 3,5-difluorophenol or 3,5-DFB, is an organic compound with the molecular formula C6H4F2O2. It is a colorless, volatile liquid with a characteristic odor, and is used as a building block in organic synthesis. 3,5-DFB is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Advanced Materials and Chemical Synthesis
Compounds like 3,5-Difluorobenzene-1,2-diol could find applications in the synthesis of advanced materials. For example, the use of diols in polymer science is well-documented, where they serve as monomers or crosslinkers to produce polymers with desirable mechanical and thermal properties. The review by Fenouillot et al. (2010) discusses the use of 1,4:3,6-dianhydrohexitols in polymers, emphasizing the importance of diols derived from renewable resources for synthesizing polycondensates with high glass transition temperatures and good thermomechanical resistance (Fenouillot et al., 2010).
Environmental Applications
In environmental science, the study of microbial degradation of polyfluoroalkyl chemicals by Liu and Mejia Avendaño (2013) highlights the importance of understanding how complex organic compounds break down in the environment. This research is crucial for assessing the environmental impact of synthetic compounds, including potentially this compound, and for developing bioremediation strategies for persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Sensing and Detection Technologies
The development of nanostructured luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), showcases the potential for using complex organic molecules, possibly including this compound derivatives, in the creation of sensors for detecting hazardous materials. These materials utilize the unique optical properties of organic compounds for the detection of nitroaromatic and nitramine explosives, highlighting the broad utility of fluorinated compounds in sensor technologies (Paria et al., 2022).
Photophysical Properties and Optical Materials
The study of transition-metal phosphors with cyclometalating ligands by Chi and Chou (2010) provides insights into how fluorinated compounds, through their incorporation into complex molecules, can influence the photophysical properties of materials. These materials find applications in organic light-emitting diodes (OLEDs) and other photonic devices, indicating potential areas of research for compounds like this compound (Chi & Chou, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 3,5-difluorobenzenesulfonamide have been shown to interact with enzymes such as carbonic anhydrase 2 .
Mode of Action
It can be inferred from the general mechanism of electrophilic aromatic substitution, which is common for benzene derivatives . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution.
Action Environment
It’s known that the compound is a highly flammable liquid , which could potentially influence its stability and handling.
properties
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147300-09-2 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
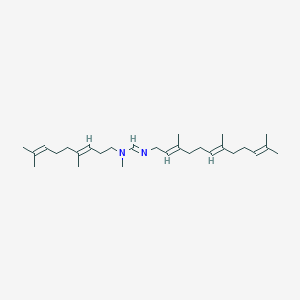
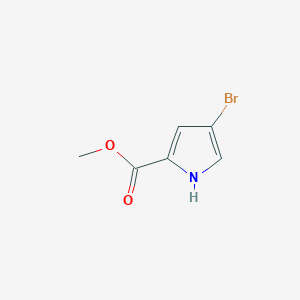
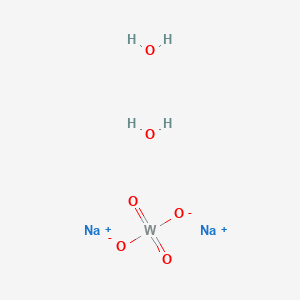

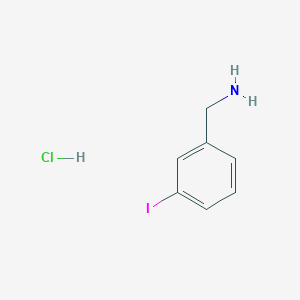
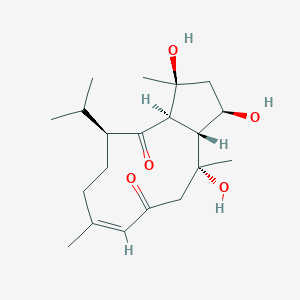
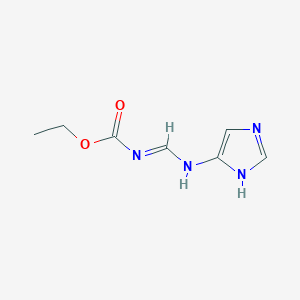

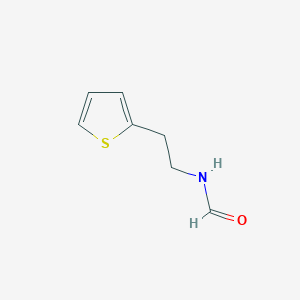

![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
